N-(2-Hydroxyethyl)dodecanamide

Description

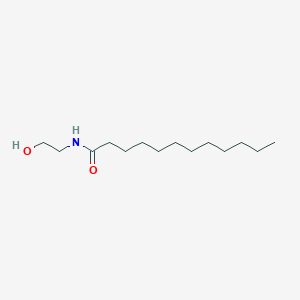

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-12-13-16/h16H,2-13H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXSMBBFBXPQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025493 | |

| Record name | Laurylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauryl ethanolamide is a cream-colored flakes. (NTP, 1992), Dry Powder; Liquid; Other Solid, Cream-colored solid; [CAMEO] | |

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Lauroylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | N-Lauroylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

142-78-9, 68140-00-1 | |

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid monoethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)dodecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Laurylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)dodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amides, coco, N-(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098P2IGT76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-HYDROXYETHYL)DODECANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)dodecanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA or N-Lauroylethanolamine, is a fatty acid amide of significant interest in various scientific and industrial fields. As a member of the N-acylethanolamine (NAE) family of lipid signaling molecules, it shares structural similarities with endocannabinoids like anandamide (B1667382), suggesting potential roles in physiological processes. This technical guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and insights into its potential biological context.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₉NO₂ | [1][2] |

| Molecular Weight | 243.39 g/mol | [1][2] |

| Appearance | White to light-yellow waxy solid, flakes, or powder | [3] |

| Odor | Mild, waxy, characteristic of fatty-acid amides | [3] |

Thermal and Density Properties

| Property | Value | Reference(s) |

| Melting Point | 80 - 89 °C | [3][4][5] |

| Boiling Point | ~410.5 ± 28.0 °C at 760 mmHg | [3][4] |

| Density | ~0.925 g/cm³ | [3][5] |

| Flash Point | ~202.2 ± 24.0 °C | [4] |

Solubility and Partitioning Properties

| Property | Value | Reference(s) |

| Water Solubility | Slightly soluble to practically insoluble | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.69 | [4] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of physicochemical properties. The following protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), and are applicable to this compound.

Determination of Melting Point (OECD 102)

This protocol outlines the capillary method for determining the melting point of a crystalline solid.[6][7][8]

Principle: A small, uniform sample is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.

Apparatus:

-

Melting point apparatus with a temperature-controlled block or bath.

-

Capillary tubes (sealed at one end).

-

Calibrated thermometer or temperature sensor.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Capillary Filling: Introduce the powdered sample into a capillary tube to a height of 2-4 mm. Compact the sample by tapping the sealed end of the tube on a hard surface.

-

Measurement:

-

Place the capillary tube into the melting point apparatus.

-

Heat the apparatus at a rapid rate to a temperature approximately 10°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first signs of melting are observed (T_start).

-

Record the temperature at which the last solid particle melts (T_end).

-

-

Reporting: Report the melting range as T_start - T_end. For a pure substance, this range should be narrow.

Determination of Boiling Point (OECD 103)

This protocol describes the ebulliometer method for determining the boiling point.[9][10][11][12]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. An ebulliometer measures this temperature under equilibrium conditions.

Apparatus:

-

Ebulliometer with a heating mantle and condenser.

-

Calibrated thermometer or temperature sensor.

-

Barometer to measure atmospheric pressure.

Procedure:

-

Apparatus Setup: Place a sample of this compound into the ebulliometer.

-

Heating: Begin heating the sample. The liquid will start to boil, and its vapor will condense and return to the boiling flask.

-

Equilibrium: Allow the system to reach thermal equilibrium, indicated by a stable temperature reading.

-

Measurement: Record the stable temperature as the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg (101.325 kPa), the boiling point can be corrected using the Sidney-Young equation or other appropriate methods.

Determination of Water Solubility (OECD 105)

This protocol outlines the flask method, suitable for substances with solubility greater than 10⁻² g/L.[1][3][5][13][14]

Principle: A surplus of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined analytically.

Apparatus:

-

Constant temperature water bath or shaker.

-

Flasks with stoppers.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for concentration measurement (e.g., HPLC, GC-MS).

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of deionized water.

-

Equilibration: Place the flask in a constant temperature bath (e.g., 20°C) and agitate for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).

-

Phase Separation: Separate the aqueous phase from the undissolved solid by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear aqueous phase using a validated analytical method.

-

Reporting: Report the water solubility in g/L or mg/L at the specified temperature.

Determination of Octanol-Water Partition Coefficient (LogP) (OECD 107)

This protocol describes the shake-flask method for determining the octanol-water partition coefficient.[15][16][17][18]

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. LogP is the base-10 logarithm of this ratio.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for concentration measurement in both phases (e.g., HPLC, GC-MS).

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in either water or n-octanol.

-

Partitioning: In a separatory funnel or centrifuge tube, combine known volumes of the pre-saturated n-octanol and water. Add a small volume of the stock solution.

-

Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be established.

-

Phase Separation: Separate the octanol (B41247) and water phases, typically by centrifugation.

-

Quantification: Determine the concentration of the substance in each phase using an appropriate analytical method.

-

Calculation: Calculate the partition coefficient (P) as the concentration in the octanol phase divided by the concentration in the aqueous phase. Report the result as logP.

Biological Context and Signaling Pathways

This compound belongs to the N-acylethanolamine (NAE) family, which are endogenous lipid signaling molecules. While specific signaling pathways for this compound are not as extensively studied as other NAEs like anandamide or palmitoylethanolamide (B50096) (PEA), it is understood to be part of the broader endocannabinoid system.

NAEs are synthesized "on-demand" from membrane phospholipids. The primary degradation of NAEs is through the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes them into their constituent fatty acid and ethanolamine. Inhibition of FAAH can potentiate the effects of NAEs.[19][20][21][22][23] Some NAEs are known to interact with various receptors, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).[24][25][26][27][28]

Generalized N-Acylethanolamine Biosynthesis and Degradation Pathway

The following diagram illustrates the general pathway for the synthesis and breakdown of N-acylethanolamines.

Potential Signaling Actions of N-Acylethanolamines

This diagram shows the potential downstream signaling effects upon receptor activation by NAEs.

Experimental Workflow for NAE Analysis

The analysis of this compound and other NAEs from biological matrices typically involves extraction, purification, and quantification.

Conclusion

This compound possesses well-defined physicochemical properties that are critical for its application in research and development. As a member of the N-acylethanolamine family, it is implicated in the complex signaling network of the endocannabinoid system. The standardized protocols provided in this guide offer a robust framework for the accurate characterization of this and similar molecules. Further research into the specific biological functions and receptor interactions of this compound will be crucial in elucidating its full therapeutic and industrial potential.

References

- 1. oecd.org [oecd.org]

- 2. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 4. researchgate.net [researchgate.net]

- 5. filab.fr [filab.fr]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. lcslaboratory.com [lcslaboratory.com]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. Test No. 105: Water Solubility | OECD [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. rc.usf.edu [rc.usf.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fatty acid amide hydrolase inhibition and N-arachidonoylethanolamine modulation by isoflavonoids: A novel target for upcoming antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of endocannabinoid-degrading enzyme fatty acid amide hydrolase increases atherosclerotic plaque vulnerability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Key issues in the role of peroxisome proliferator-activated receptor agonism and cell signaling in trichloroethylene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Peroxisome proliferator-activated receptor alpha required for gene induction by dehydroepiandrosterone-3 beta-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)dodecanamide from Lauric Acid

This technical guide provides a comprehensive overview of the synthesis of N-(2-Hydroxyethyl)dodecanamide, also known as lauroyl monoethanolamide, from lauric acid and monoethanolamine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data presentation, and workflow visualization.

Introduction

This compound is a fatty acid amide with a wide range of applications, including its use as a non-ionic surfactant, emulsifying agent, and foam stabilizer in cosmetic and pharmaceutical formulations.[1] Its synthesis from the renewable resource lauric acid makes it an attractive compound for various industrial applications. This guide details a common and effective laboratory-scale synthesis protocol.

Reaction Scheme

The synthesis involves the direct amidation of lauric acid with monoethanolamine. The reaction proceeds via a condensation reaction, eliminating a molecule of water.

Chemical Equation:

Experimental Protocols

Two primary methods for the synthesis are presented below: a catalyzed reaction at a moderate temperature and a non-catalyzed reaction at a higher temperature.

Method 1: Catalyzed Amidification [1]

This method utilizes a zirconium (IV) chloride catalyst to facilitate the reaction at a lower temperature.

Materials:

-

Lauric Acid (C12H24O2)

-

Monoethanolamine (C2H7NO)

-

Zirconium (IV) Chloride (ZrCl4)

-

n-Hexane

-

Citric Acid

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Filtration apparatus

Procedure:

-

To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add lauric acid.

-

Add a solvent mixture of n-hexane and isopropanol (e.g., in a 1:1 v/v ratio).

-

Add monoethanolamine to the flask. The molar ratio of monoethanolamine to lauric acid can be optimized, with ratios of 10:1 to 11:1 (MEA/LA) showing high conversion.[1]

-

Add the zirconium (IV) chloride catalyst. The catalyst concentration can be varied, with 2-5% (w/w of lauric acid) being effective.[1]

-

Heat the reaction mixture to 65°C with continuous stirring.

-

Maintain the reaction at this temperature for 3 hours.

-

After the reaction is complete, cool the mixture and add a 5 mL solution of citric acid to precipitate the catalyst.

-

Separate the precipitate by filtration.

-

The filtrate containing the product can be further purified by solvent evaporation followed by recrystallization.

Method 2: Non-Catalyzed Amidification [2]

This method relies on a higher temperature to drive the reaction without the need for a catalyst.

Materials:

-

Lauric Acid (C12H24O2)

-

Monoethanolamine (C2H7NO)

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Apparatus for monitoring water removal (e.g., Dean-Stark trap)

Procedure:

-

Combine lauric acid and monoethanolamine in a round-bottom flask. A molar ratio of 1:1 or a slight excess of monoethanolamine can be used.

-

Heat the mixture to 140°C with vigorous stirring.

-

Continuously remove the water formed during the reaction to drive the equilibrium towards the product.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

The reaction is typically complete within 2-4 hours.

-

Upon completion, the crude product can be purified by recrystallization from a suitable solvent such as isooctane (B107328) or an ethyl acetate/hexane mixture.[3][4]

Data Presentation

Table 1: Reaction Parameters and Yields

| Parameter | Method 1 (Catalyzed) | Method 2 (Non-Catalyzed) |

| Reactants | Lauric Acid, Monoethanolamine | Lauric Acid, Monoethanolamine |

| Molar Ratio (MEA:LA) | 10:1 - 11:1[1] | ~1:1 |

| Catalyst | Zirconium (IV) Chloride (2-5% w/w)[1] | None |

| Solvent | n-Hexane/Isopropanol[1] | None (neat) |

| Temperature | 65°C[1] | 140°C[2] |

| Reaction Time | 3 hours[1] | 2-4 hours |

| Purity (Post-Recrystallization) | >98% (GC) | >98% |

| Yield | High conversion reported[5] | Not explicitly stated |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C14H29NO2 | [3] |

| Molecular Weight | 243.39 g/mol | [6] |

| Appearance | White to off-white solid/flakes | [6] |

| Melting Point | 87.0 - 91.0 °C | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Insoluble in water. | [7][8] |

| IR Spectrum | Data available in NIST Chemistry WebBook | [3] |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship diagram for the synthesis protocol.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Gas Chromatography (GC): To determine the purity of the final compound. A purity of >98% is typically expected for the purified product.

-

Melting Point: The melting point should be determined and compared to the literature value (87-91°C).

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide and hydroxyl functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule.

Safety Considerations

-

Monoethanolamine is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Zirconium (IV) chloride is corrosive and water-sensitive. It should be handled in a dry environment.

-

The reactions should be carried out in a well-ventilated fume hood.

-

Standard laboratory safety procedures should be followed at all times.

References

- 1. arpnjournals.org [arpnjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. Lauric acid monoethanolamide | C14H29NO2 | CID 8899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. LAURIC ACID DIETHANOLAMIDE | 120-40-1 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

Lauramide MEA: A Comprehensive Technical Overview for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of Lauramide MEA (Monoethanolamine), a non-ionic surfactant widely utilized in the cosmetic and personal care industries. This document outlines its chemical and physical properties, synthesis, and functional applications, presenting data in a structured format for scientific and research applications.

Core Chemical and Physical Properties

Lauramide MEA is prized for its stabilizing and viscosity-enhancing properties in formulations. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 142-78-9 | [1][2] |

| Molecular Weight | 243.39 g/mol | [1] |

| Molecular Formula | C₁₄H₂₉NO₂ | [1][2] |

| IUPAC Name | N-(2-Hydroxyethyl)dodecanamide | [2] |

| Appearance | White, waxy solid at room temperature | [2] |

Synthesis of Lauramide MEA

Lauramide MEA is synthesized through the condensation reaction of lauric acid with monoethanolamine (MEA).[1] This process is typically catalyzed and results in the formation of the amide.

A general experimental protocol for the synthesis of fatty amides like Lauramide MEA involves reacting the fatty acid (lauric acid) with an amine source (MEA) in the presence of a catalyst and a solvent. Key variables in this process include reaction time, temperature, and stirring speed to optimize the conversion rate of the fatty acid into the corresponding amide. For instance, a study on fatty amide synthesis observed reaction times of 1-4 hours, temperatures of 70-80°C, and stirring speeds of 150-250 rpm, with a CaO catalyst. While this specific study used a mixed solvent system and a different reactant ratio, the principles are applicable to Lauramide MEA synthesis.

Below is a generalized workflow for the synthesis of Lauramide MEA.

Mechanism of Action and Applications

The primary function of Lauramide MEA in formulations is as a surfactant. Its amphipathic molecular structure, containing both a hydrophobic tail (the lauryl hydrocarbon chain) and a hydrophilic head (the amide and hydroxyl groups), allows it to reduce the surface tension between oil and water phases. This property is fundamental to its various applications.

Key Functions:

-

Foam Boosting and Stabilization: It enhances the formation and stability of foam in cleansing products.

-

Viscosity Control: Lauramide MEA acts as a thickening agent, increasing the viscosity of liquid formulations to create a richer, more desirable texture.[2]

-

Emulsification: It facilitates the mixing of oil and water-based ingredients, preventing separation and ensuring product stability.[1]

-

Cleansing Agent: As a surfactant, it helps to lift and remove dirt and oils from the skin and hair.

The diagram below illustrates the fundamental principle of how Lauramide MEA functions as a surfactant to emulsify oil in water.

Conclusion

Lauramide MEA is a versatile and effective ingredient with a well-established role in the formulation of a wide range of personal care products. Its primary functions as a surfactant, emulsifier, and viscosity modifier are directly attributable to its molecular structure. For researchers and product development professionals, a thorough understanding of its physicochemical properties and synthesis is crucial for its effective application in creating stable and high-performing products. While direct signaling pathway interactions are not its intended function, its impact on the physical properties of topical formulations can influence the delivery and efficacy of active ingredients.

References

Solubility of N-(2-Hydroxyethyl)dodecanamide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)dodecanamide (also known as N-lauroylethanolamine), a fatty acid amide with growing interest in various scientific and industrial fields. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predictive solubility profile based on its chemical structure, detailed experimental protocols for determining solubility, and its context within relevant biological pathways.

Predictive Solubility Profile

This compound possesses a long, nonpolar dodecyl (C12) alkyl chain and a polar head group containing a secondary amide and a primary hydroxyl group. This amphiphilic nature governs its solubility in different organic solvents.

Based on the principle of "like dissolves like," the following solubility predictions can be made:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl and amide groups can participate in hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit moderate to good solubility in lower alcohols. A related compound, N,N-Bis(2-hydroxyethyl)dodecanamide, is reported to be soluble in lower alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): The polar functional groups will allow for dipole-dipole interactions with polar aprotic solvents, suggesting potential solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The long dodecyl chain provides significant nonpolar character, which should allow for some degree of solubility in nonpolar solvents through van der Waals forces.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): A structurally similar compound, N,N-Bis(2-hydroxyethyl)dodecanamide, is slightly soluble in chloroform, suggesting that this compound may also exhibit some solubility in chlorinated solvents.

-

Water: The long hydrophobic alkyl chain is expected to dominate, leading to very low water solubility. One source indicates a water solubility of less than 1 mg/mL.[1]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. The following table is provided for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | |||||

| Ethanol | |||||

| 2-Propanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Chloroform | |||||

| Dichloromethane | |||||

| Toluene | |||||

| n-Hexane |

Experimental Protocol: Isothermal Shake-Flask Method

The following is a detailed methodology for the accurate determination of the thermodynamic solubility of this compound in organic solvents.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE membrane)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated gravimetric method)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Chromatographic Method: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument (e.g., HPLC or GC). Quantify the concentration against a prepared standard curve.

-

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solute and the volume of the solvent used.

Biological Context: N-Acylethanolamine Metabolism

This compound belongs to the class of N-acylethanolamines (NAEs), which are endogenous lipid signaling molecules. The metabolic pathway of NAEs is an integral part of the endocannabinoid system.[2] The synthesis and degradation of NAEs are tightly regulated by specific enzymes.

The canonical pathway for NAE biosynthesis involves the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by a phospholipase D-type enzyme (NAPE-PLD).[3][4] NAPE itself is formed by the transfer of a fatty acyl group from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE). The degradation of NAEs is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release a free fatty acid and ethanolamine.[4][5]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Critical Micelle Concentration of Lauramide MEA in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lauramide MEA and Micellization

Lauramide MEA, with the chemical structure N-(2-Hydroxyethyl)dodecanamide, is a fatty acid amide possessing a hydrophobic 12-carbon alkyl chain and a hydrophilic monoethanolamine headgroup.[1] Like other amphiphilic molecules, Lauramide MEA monomers in an aqueous solution will preferentially adsorb at the air-water interface. As the concentration of the surfactant increases, this interface becomes saturated. The concentration at which this saturation occurs and the monomers begin to self-assemble into organized aggregates, known as micelles, is termed the Critical Micelle Concentration (CMC).[2] This process is a spontaneous and thermodynamically favorable phenomenon driven by the hydrophobic effect.

The formation of micelles is accompanied by abrupt changes in several physicochemical properties of the solution, including surface tension, conductivity, osmotic pressure, and the solubilization of hydrophobic substances.[3] The CMC is a fundamental parameter that dictates the performance of a surfactant in various applications, including drug delivery, where micelles can encapsulate poorly soluble drugs, enhancing their bioavailability.

Challenges in Determining the CMC of Lauramide MEA

A significant challenge in determining the CMC of Lauramide MEA in a purely aqueous solution is its limited water solubility. Technical datasheets describe it as slightly soluble or practically insoluble in water.[4] It is often used in combination with other surfactants to achieve miscibility or dispersibility.[4][5] This inherent low solubility can make it difficult to reach the concentrations required for micelle formation in a simple aqueous system, potentially leading to precipitation before the CMC is attained.

Estimated CMC of Lauramide MEA based on Structurally Similar Surfactants

Given the absence of a reported CMC value for Lauramide MEA, it is informative to examine the CMCs of other nonionic surfactants that share a similar hydrophobic tail (a C12 alkyl chain). The structure of the hydrophilic headgroup also influences the CMC. The following table summarizes the CMC values for several nonionic surfactants with a C12 alkyl chain, providing a likely range for the CMC of Lauramide MEA under ideal conditions.

| Surfactant Name | Chemical Structure | CMC (mM) | Temperature (°C) | Reference |

| Pentaethylene glycol monododecyl ether (C12E5) | C12H25(OCH2CH2)5OH | 0.065 | 25 | [2] |

| Dodecyl β-D-glucopyranoside | C12H25O-Glc | 0.19 | 25 | |

| N,N-Dimethyldodecylamine N-oxide (DDAO) | C12H25N(CH3)2O | 2.1 | 25 | |

| Lauryl Lactam | C12H23NO | 0.03 | 25 |

Note: The CMC values are influenced by factors such as temperature, pH, and the presence of electrolytes.

Based on these structurally similar compounds, it is reasonable to hypothesize that the CMC of Lauramide MEA, were it sufficiently soluble, would likely fall within the range of 0.01 to 1 mM . The presence of the amide group and the hydroxyl group in its headgroup would contribute to its hydrophilic character.

Experimental Protocols for CMC Determination

For researchers aiming to experimentally determine the CMC of Lauramide MEA, potentially in mixed solvent systems to enhance solubility, or for other surfactants, the following detailed protocols for the two most common methods are provided.

Surface Tension Method

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3][6]

Materials and Equipment:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

High-purity water (e.g., Milli-Q)

-

Lauramide MEA (or other surfactant of interest)

-

Precision balance

-

Glassware (beakers, volumetric flasks, pipettes)

-

Magnetic stirrer and stir bars

Protocol:

-

Stock Solution Preparation: Accurately weigh a known amount of Lauramide MEA and dissolve it in a specific volume of high-purity water (or the chosen solvent system) to prepare a concentrated stock solution. Gentle heating and stirring may be required to aid dissolution.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with progressively lower concentrations. A logarithmic dilution series is often effective in covering a wide concentration range around the expected CMC.

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Surface Tension Measurement:

-

Start with the most dilute solution to minimize contamination.

-

Pour the solution into the sample vessel and allow it to equilibrate to the desired temperature.

-

Measure the surface tension. Ensure the ring or plate is thoroughly cleaned and dried between measurements.

-

Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region, above the CMC, shows a plateau or a much gentler slope.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[3]

-

Fluorescence Spectroscopy Method using a Pyrene (B120774) Probe

This technique utilizes a hydrophobic fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment.[7]

Materials and Equipment:

-

Fluorometer

-

Pyrene (fluorescence grade)

-

High-purity water (or chosen solvent system)

-

Lauramide MEA (or other surfactant of interest)

-

Acetone (B3395972) or Methanol (B129727) (for pyrene stock solution)

-

Volumetric flasks and micropipettes

Protocol:

-

Pyrene Stock Solution Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol at a concentration of approximately 10⁻³ M.

-

Surfactant Solution Preparation:

-

Prepare a series of surfactant solutions in volumetric flasks at various concentrations, bracketing the expected CMC.

-

Add a small aliquot of the pyrene stock solution to each flask so that the final concentration of pyrene is very low (typically around 10⁻⁶ M). The volume of the organic solvent added should be minimal (e.g., <0.1% of the total volume) to avoid affecting the micellization behavior.

-

Evaporate the organic solvent by gentle warming or under a stream of nitrogen.

-

Fill the flasks to the mark with the high-purity water (or solvent system) and mix thoroughly to ensure the pyrene is solubilized. Allow the solutions to equilibrate.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 335 nm for pyrene.

-

Record the emission spectrum for each surfactant solution, typically from 350 nm to 500 nm.

-

-

Data Analysis:

-

The fluorescence emission spectrum of pyrene shows several vibronic bands. The ratio of the intensity of the third peak (I₃, around 384 nm) to the first peak (I₁, around 373 nm) is sensitive to the polarity of the pyrene's environment.

-

Plot the intensity ratio (I₁/I₃ or I₃/I₁) as a function of the logarithm of the surfactant concentration.

-

A sigmoidal curve is typically obtained. The CMC is determined from the midpoint of the transition in the sigmoidal plot.

-

Visualizations

The following diagrams illustrate the process of micellization and the experimental workflows for CMC determination.

Conclusion

While a precise Critical Micelle Concentration for Lauramide MEA in a simple aqueous solution remains to be definitively reported, likely due to its limited water solubility, this guide provides a comprehensive overview for researchers. By understanding the properties of Lauramide MEA and comparing it with structurally similar nonionic surfactants, a reasonable estimation of its CMC can be made. Furthermore, the detailed experimental protocols for surface tension and fluorescence spectroscopy methods provided herein offer a practical framework for the empirical determination of the CMC of Lauramide MEA in suitable solvent systems or for the characterization of other novel surfactants. This knowledge is paramount for the effective formulation and application of such amphiphilic molecules in the fields of drug development and materials science.

References

- 1. specialchem.com [specialchem.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. rawsource.com [rawsource.com]

- 5. Lauramide MEA-Henan JIahe Biotechnology Co. Ltd. [jiahechemicals.com]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. researchgate.net [researchgate.net]

Navigating the Safety Profile of N-(2-Hydroxyethyl)dodecanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA, is a widely utilized compound in various industrial and commercial applications, including cosmetics and personal care products where it functions as a foaming agent, emulsifier, and viscosity builder. For laboratory and drug development professionals, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure a safe working environment and maintain experimental integrity. This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound.

Physicochemical and Hazard Profile

A clear understanding of the fundamental properties and potential hazards of a substance is the foundation of safe laboratory practice. The following tables summarize the key physicochemical characteristics and the Globally Harmonized System (GHS) classification for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 142-78-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₂₉NO₂ | [4] |

| Molecular Weight | 243.39 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 87.0 to 91.0 °C | |

| Flash Point | 202.2 ± 24.0 °C | |

| Purity | >98.0% (GC) |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation/Damage | Category 2 / Category 1 | H319: Causes serious eye irritation / Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |

Note: The classification for eye irritation varies across different safety data sheets, with some indicating "serious eye irritation" (Category 2) and others "serious eye damage" (Category 1).[1][6][7][8] It is prudent to handle the substance as having the potential for serious eye damage.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when working with this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 142-78-9 [sigmaaldrich.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. LAURIC ACID MONOETHANOLAMIDE | 142-78-9 [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. Brief Profile - ECHA [echa.europa.eu]

A Technical Guide to the Spectroscopic Data of N-(2-Hydroxyethyl)dodecanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for N-(2-Hydroxyethyl)dodecanamide, a fatty acid amide of significant interest in various research and development fields. Due to the limited availability of public domain spectroscopic data, this document focuses on the accessible infrared (IR) spectrum and outlines a general methodology for its synthesis and characterization.

Spectroscopic Data

At present, detailed, publicly accessible ¹H and ¹³C NMR data for this compound is limited. Commercial suppliers indicate that the compound's structure is confirmed by NMR, but the spectral data itself is not published.[1] However, an infrared spectrum is available through the NIST Chemistry WebBook, providing valuable information about the compound's functional groups.[2]

Table 1: Infrared (IR) Spectroscopy Data for this compound [2]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (hydroxyl group), N-H stretch (secondary amide) |

| ~2920 | Strong | C-H stretch (asymmetric, CH₂) |

| ~2850 | Strong | C-H stretch (symmetric, CH₂) |

| ~1640 | Strong | C=O stretch (Amide I band) |

| ~1550 | Strong | N-H bend (Amide II band) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1060 | Medium | C-O stretch (hydroxyl group) |

Note: The IR spectrum was measured on a dispersive instrument as a solid mull.[2] Peak positions are approximate and may differ slightly from measurements on FTIR instruments.

Experimental Protocols

A standard laboratory-scale synthesis of this compound can be achieved through the amidation of dodecanoic acid or its derivatives with ethanolamine (B43304). Below are two common synthetic approaches.

Method 1: Direct Amidation of Dodecanoic Acid

This method involves the direct condensation of dodecanoic acid with ethanolamine, typically with the removal of water to drive the reaction to completion.

-

Materials: Dodecanoic acid, ethanolamine, toluene (B28343) (or another suitable solvent for azeotropic water removal), and a catalytic amount of a weak acid (e.g., boric acid).

-

Procedure:

-

Dodecanoic acid and a slight molar excess of ethanolamine are dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

A catalytic amount of boric acid is added to the mixture.

-

The reaction mixture is heated to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., isooctane) to yield this compound as a white to light yellow solid.[1][2]

-

Method 2: Acylation of Ethanolamine with Dodecanoyl Chloride

This approach utilizes the more reactive dodecanoyl chloride and is typically performed at lower temperatures.

-

Materials: Dodecanoyl chloride, ethanolamine, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and an inert solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Procedure:

-

Ethanolamine is dissolved in the inert solvent in a round-bottom flask, and the flask is cooled in an ice bath.

-

A stoichiometric amount of the non-nucleophilic base is added to the solution.

-

Dodecanoyl chloride is added dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed successively with dilute acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization.

-

Spectroscopic Characterization Protocol

-

Infrared (IR) Spectroscopy: The IR spectrum of the purified this compound can be obtained using an FTIR spectrometer. A small amount of the solid sample is typically analyzed as a KBr pellet or using a diamond ATR accessory.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Expected signals would include a triplet for the terminal methyl group of the dodecanoyl chain, a large multiplet for the methylene (B1212753) groups of the alkyl chain, and distinct multiplets for the two methylene groups of the hydroxyethyl (B10761427) moiety, as well as signals for the amide and hydroxyl protons.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded on the same sample solution. Expected signals would include a peak for the carbonyl carbon of the amide, signals for the carbons of the hydroxyethyl group, and a series of signals for the carbons of the dodecyl chain.

-

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the synthesis and characterization of this compound.

References

Thermal Stability and Degradation Profile of Lauramide MEA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauramide MEA (Monoethanolamine), a non-ionic surfactant derived from lauric acid and monoethanolamine, is widely utilized in the cosmetics and personal care industries for its emulsifying, thickening, and foam-boosting properties.[1][2] While its application at ambient temperatures is well-documented, a comprehensive understanding of its thermal stability and degradation profile is crucial for ensuring product quality, safety, and stability, particularly in formulations subjected to heat during manufacturing or storage. This technical guide provides a detailed overview of the known thermal characteristics of Lauramide MEA, drawing inferences from the extensive research on its precursor, monoethanolamine (MEA), to elucidate potential degradation pathways. Standard methodologies for assessing thermal stability are also presented to guide further research and development.

Introduction to Lauramide MEA

Lauramide MEA is synthesized through the reaction of lauric acid, a saturated fatty acid commonly sourced from coconut oil, with monoethanolamine (MEA).[1] This reaction forms an amide linkage, resulting in a molecule with both a hydrophobic fatty acid tail and a hydrophilic ethanolamine (B43304) head. This amphipathic nature enables its function as a surfactant, effectively reducing surface tension between oil and water phases to create stable emulsions.[3] It is typically a white to off-white waxy solid at room temperature.[3] While generally considered stable under normal conditions of use, its behavior at elevated temperatures is a critical consideration for formulation scientists.[3]

Thermal Stability of Lauramide MEA

Direct, publicly available quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for Lauramide MEA is limited in the current body of scientific literature. However, the molecule's structure, consisting of a fatty acid amide and a primary alcohol, allows for informed hypotheses regarding its thermal decomposition. The stability of Lauramide MEA is generally described as "moderate," suggesting it can withstand typical processing temperatures in cosmetic manufacturing without significant degradation.[3]

Inferred Degradation Profile from Monoethanolamine (MEA)

Extensive research into the thermal degradation of monoethanolamine (MEA), a key precursor of Lauramide MEA, has been conducted, largely driven by its use in industrial CO2 capture processes.[4][5][6][7][8][9][10][11][12][13][14] The degradation of MEA is known to be significantly influenced by the presence of CO2 and oxygen, as well as temperature.[6][10]

At elevated temperatures, particularly in the presence of CO2, MEA can undergo carbamate (B1207046) polymerization.[4] This process involves the formation of an MEA carbamate, which can then react further to form degradation products such as oxazolidinone (OZD), N-(2-hydroxyethyl)-2-imidazolidinone (HEIA), and N-(2-hydroxyethyl)ethylenediamine (HEEDA).[8] Oxidative degradation, in the presence of oxygen, can lead to the formation of various byproducts, including aldehydes, carboxylic acids, and ammonia.[5][10]

Given that the ethanolamine moiety is present in Lauramide MEA, it is plausible that similar degradation pathways could be initiated at this part of the molecule under sufficiently harsh thermal or oxidative conditions. However, the bulky lauryl group may introduce steric hindrance, potentially altering the reaction kinetics and favoring different degradation products compared to free MEA. The amide bond itself is also susceptible to hydrolysis at high temperatures, which would lead to the cleavage of the molecule back into lauric acid and monoethanolamine.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of Lauramide MEA, standardized thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which Lauramide MEA begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of Lauramide MEA (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature, revealing the onset temperature of decomposition and the temperature ranges of different degradation steps.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.[15][16][17][18][19]

Methodology:

-

A small, encapsulated sample of Lauramide MEA is placed in the DSC instrument alongside an empty reference pan.

-

The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a defined rate (e.g., 10 °C/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature, with peaks indicating endothermic (e.g., melting) or exothermic (e.g., decomposition) transitions.

Data Presentation

While specific quantitative data for Lauramide MEA is not available in the reviewed literature, the following tables illustrate how such data would be structured for clear comparison.

Table 1: Thermogravimetric Analysis (TGA) Data for Lauramide MEA

| Parameter | Value (°C) | Atmosphere |

| Onset of Decomposition (Tonset) | Data not available | Nitrogen |

| Temperature at 5% Mass Loss (T5%) | Data not available | Nitrogen |

| Temperature at 10% Mass Loss (T10%) | Data not available | Nitrogen |

| Temperature at 50% Mass Loss (T50%) | Data not available | Nitrogen |

| Onset of Decomposition (Tonset) | Data not available | Air |

| Temperature at 5% Mass Loss (T5%) | Data not available | Air |

| Temperature at 10% Mass Loss (T10%) | Data not available | Air |

| Temperature at 50% Mass Loss (T50%) | Data not available | Air |

Table 2: Differential Scanning Calorimetry (DSC) Data for Lauramide MEA

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Data not available | Data not available | Data not available |

| Decomposition | Data not available | Data not available | Data not available |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like Lauramide MEA.

Conclusion

While Lauramide MEA is a well-established ingredient in the personal care industry, detailed public data on its thermal stability and degradation profile is scarce. Based on the known degradation mechanisms of its precursor, monoethanolamine, potential pathways for the thermal decomposition of Lauramide MEA can be hypothesized, involving both the ethanolamine moiety and the amide linkage. To provide definitive data for robust formulation development and safety assessment, rigorous thermal analysis using standard techniques such as TGA and DSC is essential. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting such critical studies. Further research in this area would be of significant value to the scientific and industrial communities.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. LAURAMIDE - Ataman Kimya [atamanchemicals.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of MEA degradation in pilot-scale with lab-scale experiments | Semantic Scholar [semanticscholar.org]

- 15. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 17. Differential scanning calorimetry and scanning thermal microscopy analysis of pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential scanning calorimetric evaluation of human meibomian gland secretions and model lipid mixtures: transition temperatures and cooperativity of melting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Lauramide MEA as a non-ionic surfactant mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Lauramide MEA as a Non-ionic Surfactant

Introduction

Lauramide MEA (Monoethanolamide), with the IUPAC name N-(2-hydroxyethyl)dodecanamide, is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries.[1][2] It is synthesized from lauric acid, a fatty acid commonly derived from coconut oil, and monoethanolamine (MEA).[1][2] As a multifunctional ingredient, Lauramide MEA serves as a foam booster, viscosity enhancer, emulsifier, and stabilizing agent.[1][3] Its prevalence in formulations such as shampoos, facial cleansers, and topical drug delivery systems is due to its mildness, effectiveness in complex formulations, and ability to improve product texture and performance.[1][3]

This technical guide provides a detailed examination of the core mechanisms of action of Lauramide MEA, focusing on its physicochemical properties, molecular interactions, and functional roles in liquid formulations. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile excipient.

Molecular Structure and Synthesis

The efficacy of Lauramide MEA as a surfactant is rooted in its amphiphilic molecular structure. The molecule consists of a long, 12-carbon hydrophobic tail derived from lauric acid and a polar, hydrophilic head group containing amide and hydroxyl functionalities from the monoethanolamine moiety.[1] This dual nature allows it to adsorb at interfaces, such as oil-water and air-water, thereby reducing interfacial tension.[1]

The synthesis is typically a condensation reaction between lauric acid and monoethanolamine, often in the presence of a catalyst, which forms the amide bond and releases a molecule of water.[2]

References

A Comprehensive Technical Guide to N-(2-Hydroxyethyl)dodecanamide for Researchers and Drug Development Professionals

Introduction: N-(2-Hydroxyethyl)dodecanamide, a member of the N-acylethanolamine (NAE) family of lipid signaling molecules, has garnered increasing interest within the scientific community. Its structural similarity to endocannabinoids and other bioactive lipids suggests its potential involvement in a variety of physiological processes, making it a molecule of interest for drug development and therapeutic applications. This technical guide provides an in-depth overview of this compound, including its various synonyms, physico-chemical properties, detailed experimental protocols for its synthesis and purification, and insights into its potential biological signaling pathways.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial sources. A comprehensive list of these synonyms is provided in Table 1 to aid in literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for this compound

| Synonym/Alternative Name |

| Lauric acid monoethanolamide |

| N-Lauroylethanolamine |

| Lauramide MEA |

| N-Dodecanoylethanolamine |

| Lauric acid ethanolamide |

| Laurylethanolamide |

| N-(2-Hydroxyethyl)lauramide |

| Amisol LDE |

| Comperlan LM |

| Copramyl |

| Crillon L.M.E. |

| Cyclomide LM |

| Lauric acid monoethanolamine |

| Lauric ethylolamide |

| Lauric monoethanolamide |

| Lauridit LM |

| Lauroyl monoethanolamide |

| Laurylamidoethanol |

| Rewomid L 203 |

| Stabilor C.M.H. |

| Steinamid L 203 |

| Ultrapole H |

| Vistalan |

| 2-Dodecanamidoethanol |

Physico-Chemical Properties

A thorough understanding of the physico-chemical properties of this compound is essential for its handling, formulation, and application in experimental settings. Table 2 summarizes key quantitative data for this compound.

Table 2: Physico-Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₉NO₂ | [1] |

| Molecular Weight | 243.39 g/mol | [1] |

| CAS Number | 142-78-9 | [1] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 87.0 to 91.0 °C | [2] |

| Purity | >98.0% (GC) | [2] |

| Storage Temperature | Refrigerated (0-10°C) | [2] |

| Solubility | Insoluble in water. | |

| InChIKey | QZXSMBBFBXPQHI-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the direct amidation of lauric acid with ethanolamine (B43304).

Materials:

-

Lauric acid

-

Ethanolamine

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve lauric acid in a minimal amount of toluene.

-

Add a molar excess (typically 1.1 to 1.5 equivalents) of ethanolamine to the solution.

-

Set up the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the amidation reaction. This typically takes several hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted ethanolamine, followed by a dilute base solution (e.g., saturated sodium bicarbonate) to remove unreacted lauric acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter to remove the drying agent.